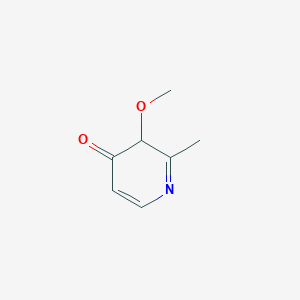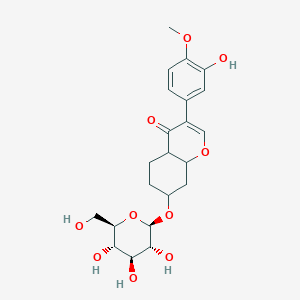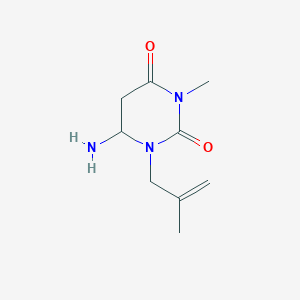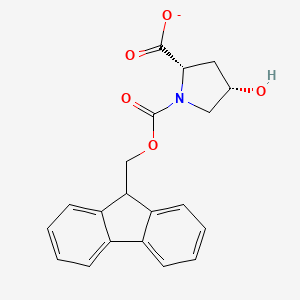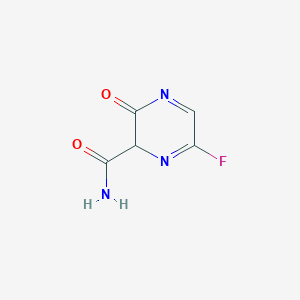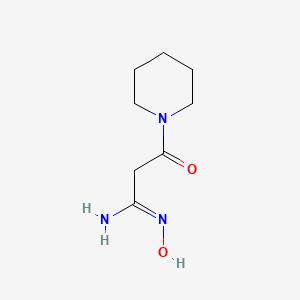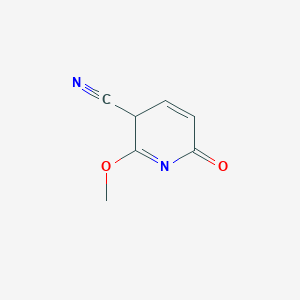
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is a purine derivative known for its significant role in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone. The reaction is heated to 40°C and stirred for 4 hours . After cooling to room temperature, the product is filtered and washed with methanol to obtain the desired compound as a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted Buchwald-Hartwig coupling reactions. This method is efficient and allows for the synthesis of various substituted purine derivatives under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium carbonate and various alkyl halides.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a tool for studying enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase 4 (DPP4). By binding to the active site of DPP4, it prevents the enzyme from degrading incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linagliptin: Another DPP4 inhibitor with a similar structure but different substituents.
Saxagliptin: A DPP4 inhibitor with a different core structure but similar pharmacological effects.
Sitagliptin: Another DPP4 inhibitor with a different substitution pattern.
Uniqueness
8-Bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacological effects compared to other DPP4 inhibitors .
Eigenschaften
Molekularformel |
C10H11BrN4O2 |
|---|---|
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
8-bromo-7-but-2-ynyl-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h6-7H,5H2,1-2H3,(H,13,16,17) |
InChI-Schlüssel |
FURVZPHFJNJTJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN1C2C(N=C1Br)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
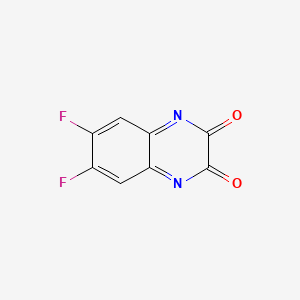
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
